molecular formula C16H18N4O2 B14338944 3-Pyridinecarbonitrile, 2-amino-4-((2-(3,4-dimethoxyphenyl)ethyl)amino)- CAS No. 104802-90-6

3-Pyridinecarbonitrile, 2-amino-4-((2-(3,4-dimethoxyphenyl)ethyl)amino)-

Cat. No.: B14338944
CAS No.: 104802-90-6
M. Wt: 298.34 g/mol
InChI Key: DYDUQMCKORIYKW-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 2-amino-4-((2-(3,4-dimethoxyphenyl)ethyl)amino)- is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring, a nitrile group, and an amino group, along with a substituted phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2-amino-4-((2-(3,4-dimethoxyphenyl)ethyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with 2-amino-3-pyridinecarbonitrile under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 2-amino-4-((2-(3,4-dimethoxyphenyl)ethyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino and nitrile groups can participate in substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-Pyridinecarbonitrile, 2-amino-4-((2-(3,4-dimethoxyphenyl)ethyl)amino)- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 2-amino-4-((2-(3,4-dimethoxyphenyl)ethyl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can include signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-pyridinecarbonitrile
  • 2-Amino-3-chloropyridine
  • 2-Amino-4,5-dimethyl-3-furancarbonitrile
  • 6-Amino-3-pyridinecarbonitrile

Uniqueness

3-Pyridinecarbonitrile, 2-amino-4-((2-(3,4-dimethoxyphenyl)ethyl)amino)- stands out due to its unique combination of functional groups and structural features The presence of the 3,4-dimethoxyphenyl group imparts specific electronic and steric properties, making it distinct from other similar compounds

Properties

CAS No.

104802-90-6

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-amino-4-[2-(3,4-dimethoxyphenyl)ethylamino]pyridine-3-carbonitrile

InChI

InChI=1S/C16H18N4O2/c1-21-14-4-3-11(9-15(14)22-2)5-7-19-13-6-8-20-16(18)12(13)10-17/h3-4,6,8-9H,5,7H2,1-2H3,(H3,18,19,20)

InChI Key

DYDUQMCKORIYKW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C(=NC=C2)N)C#N)OC

Origin of Product

United States

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